![molecular formula C16H18N4O2 B2708963 1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2198265-98-2](/img/structure/B2708963.png)
1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a 3,4-dihydro-2H-1-benzopyran-2-carbonyl group, an azetidin-3-yl group, and a 1H-1,2,3-triazole group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple heterocyclic groups. The 3,4-dihydro-2H-1-benzopyran-2-carbonyl group is a type of chroman, the azetidin-3-yl group is a type of azetidine, and the 1H-1,2,3-triazole group is a type of triazole .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1H-1,2,3-triazole group could potentially undergo reactions with nucleophiles or electrophiles, and the 3,4-dihydro-2H-1-benzopyran-2-carbonyl group could potentially undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the carbonyl group in the 3,4-dihydro-2H-1-benzopyran-2-carbonyl moiety could potentially influence the compound’s reactivity and polarity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing derivatives of azetidin-2-one and thiazolidin-4-one incorporating pyrazole moieties, which exhibit significant biological activities. These compounds are synthesized through condensation reactions and characterized by analytical and spectral methods, indicating the chemical versatility of this scaffold for generating biologically active compounds (Abeed, Youssef, & Hegazy, 2017).
Antimicrobial Activity
A series of 1,4-disubstituted 1,2,3-triazoles containing benzofused N-heteroaromatic moieties have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi. This research showcases the antimicrobial potential of triazole derivatives, highlighting their importance in the development of new antibacterial and antifungal agents (Kaushik et al., 2016).
Anticancer and Antioxidant Properties
Compounds derived from N-acyl imidates and heterocyclic amines, leading to fused heterocyclic 1,3,5-triazines, have been investigated for their anticancer and antioxidant activities. Some of these compounds have shown promising results against cancer cell lines and exhibited significant antioxidant capacity, suggesting potential applications in cancer treatment and prevention of oxidative stress-related diseases (Bekircan et al., 2005).
Application in Hydroamination Catalysis
New Rhodium(I) and Iridium(I) complexes containing mixed pyrazolyl–1,2,3-triazolyl ligands have been synthesized and characterized. These complexes have been applied as catalysts for hydroamination, demonstrating the utility of triazole derivatives in facilitating chemical transformations, which is crucial for synthesizing complex organic molecules (Hua et al., 2012).
Antitubercular Activity
Synthesis and evaluation of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives have shown significant antibacterial activities, including against Mycobacterium tuberculosis. This research contributes to the ongoing search for effective antitubercular agents, addressing the global challenge of tuberculosis (Ellouz et al., 2018).
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(15-6-5-13-3-1-2-4-14(13)22-15)19-9-12(10-19)11-20-8-7-17-18-20/h1-4,7-8,12,15H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFXGTWFSDPKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)CN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

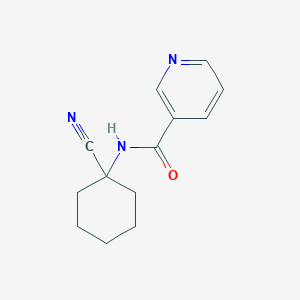
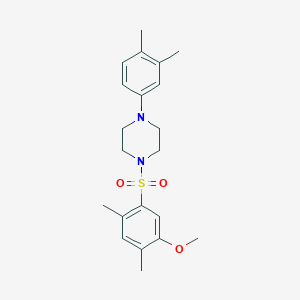
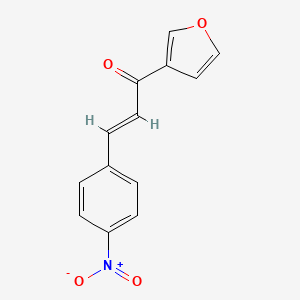
![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)

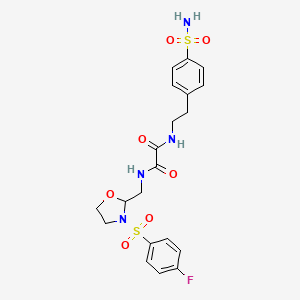
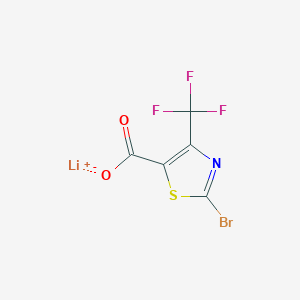
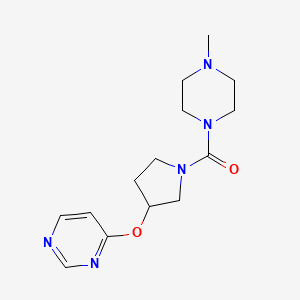

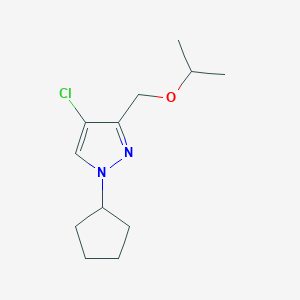
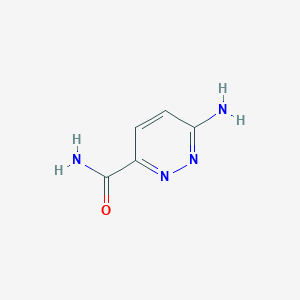
![4-[(Z)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2708900.png)
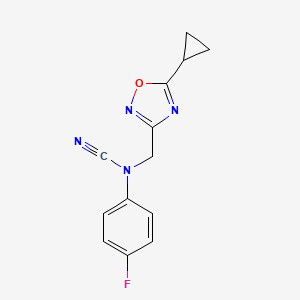
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2708903.png)